

## Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

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Compound of Interest		
Compound Name:	Ddr1-IN-5	
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#### Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2] This interaction triggers a slow but sustained kinase activation, initiating downstream signaling cascades that regulate crucial cellular processes, including proliferation, differentiation, migration, and extracellular matrix (ECM) remodeling.[3] [4][5] Aberrant DDR1 expression and signaling are implicated in the progression of numerous diseases, including various cancers (such as breast, lung, and pancreatic), fibrosis, and inflammatory conditions.[3][6][7] This has positioned DDR1 as a compelling therapeutic target for drug development.

**Ddr1-IN-5** is a potent and selective small-molecule inhibitor of DDR1. This technical guide provides an in-depth overview of **Ddr1-IN-5**, summarizing its inhibitory activity, detailing relevant experimental protocols, and illustrating the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working on DDR1-targeted therapies.

### **Data Presentation**

The following tables summarize the quantitative data for **Ddr1-IN-5**'s inhibitory activity.

Table 1: In Vitro Potency of **Ddr1-IN-5** 



Target	Assay Type	IC50 (nM)	Reference
DDR1	Kinase Activity	7.36	[8]
DDR1b (Y513)	Autophosphorylation	4.1	[8]

Table 2: Cellular Activity of Ddr1-IN-5

Cell Line	Assay	Effect	IC50 / CC50	Reference
LX-2 (Human Hepatic Stellate Cell)	Collagen Production	Inhibition	62 nM	[8]
LX-2 (Human Hepatic Stellate Cell)	Cytotoxicity	-	>40 μM	[8]

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the evaluation and application of kinase inhibitors. The following are representative protocols relevant to the study of **Ddr1-IN-5**.

### **In Vitro Kinase Assay**

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the DDR1 kinase domain.

#### Methodology:

Reagents: Recombinant human DDR1 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
 Ddr1-IN-5 is prepared in a series of dilutions.

#### Procedure:

• The DDR1 enzyme is pre-incubated with varying concentrations of **Ddr1-IN-5** in a kinase reaction buffer.



- The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is terminated by adding a stop solution (e.g., EDTA).
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [y-32P]ATP or non-radioactive methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
- Data Analysis: The percentage of inhibition at each **Ddr1-IN-5** concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a doseresponse curve.

#### **Cell-Based DDR1 Autophosphorylation Assay**

This assay measures the ability of an inhibitor to block DDR1 activation in a cellular context.

#### Methodology:

- Cell Culture: Cells endogenously expressing or overexpressing DDR1 (e.g., U2OS, AsPC-1)
   are cultured to sub-confluency.[7][10]
- Serum Starvation: Cells are typically serum-starved for several hours to reduce basal signaling activity.
- Inhibitor Treatment: Cells are pre-treated with various concentrations of Ddr1-IN-5 or a vehicle control (DMSO) for 1-2 hours.[10]
- Collagen Stimulation: DDR1 is activated by adding its ligand, collagen I (e.g., 10 μg/mL), to the culture medium for a specified duration (e.g., 2 hours).[10]
- Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer contains 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, with added NaF and Na3VO4.[10]

## Foundational & Exploratory

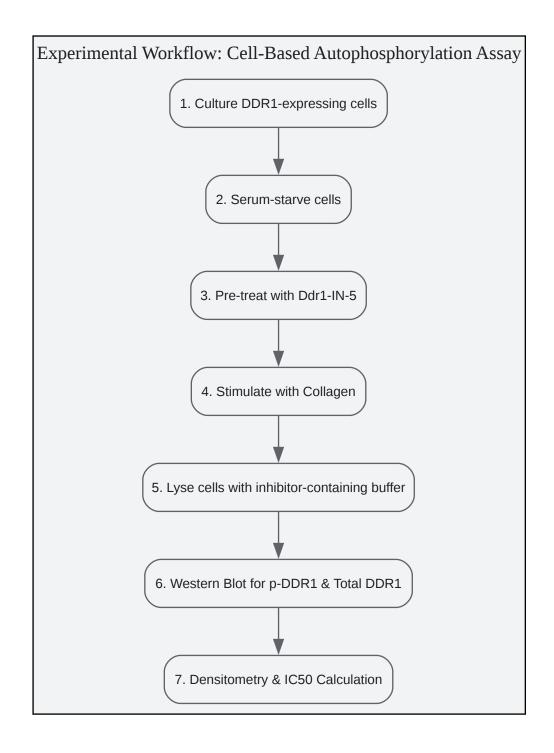




#### · Western Blotting:

- Protein concentrations of the lysates are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513 or Y792).
- The membrane is subsequently stripped and re-probed with an antibody for total DDR1 as a loading control.
- Data Analysis: The band intensities for phosphorylated and total DDR1 are quantified using densitometry software. The ratio of p-DDR1 to total DDR1 is calculated, and the IC50 value is determined from the dose-response curve.[10]





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Workflow for DDR1 Autophosphorylation Assay.

# Mechanism of Action and Signaling Pathways DDR1 Signaling Pathway

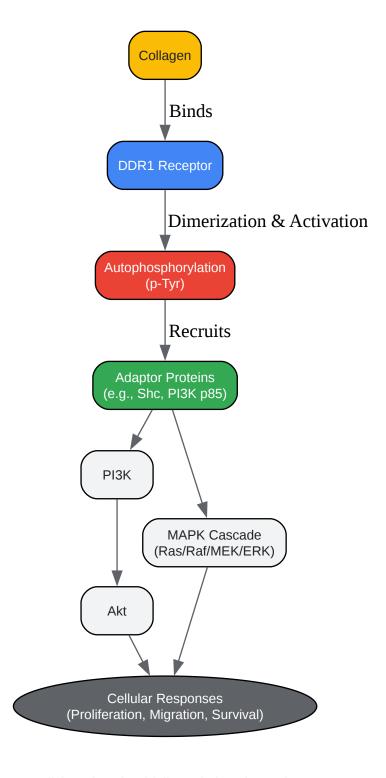


## Foundational & Exploratory

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Upon binding to collagen in the extracellular matrix, DDR1 undergoes dimerization and clustering, leading to the autophosphorylation of multiple tyrosine residues within its intracellular domain.[11][12] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, such as Shc and the p85 subunit of PI3K.[1] Activation of DDR1 subsequently triggers several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration. [3][11][12]





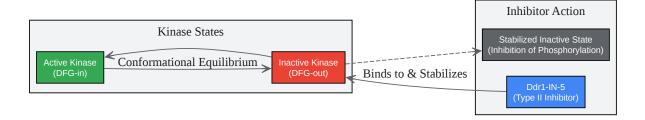
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Simplified DDR1 Signaling Pathway.

## **Inhibitory Mechanism of Ddr1-IN-5**



While the specific binding mode of **Ddr1-IN-5** is not detailed in the available literature, many selective kinase inhibitors targeting DDR1, such as the well-characterized DDR1-IN-1, function as "Type II" inhibitors.[9][13] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP from binding productively. This mechanism confers a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.



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